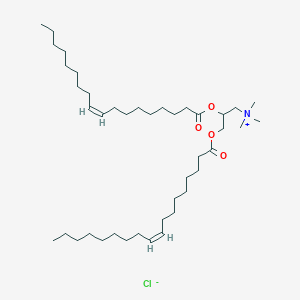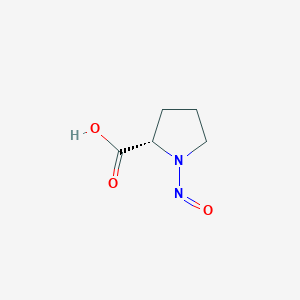
Ácido 3-cloropicolínico
Descripción general
Descripción
3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid, is a derivative of picolinic acid. It is a pyridine compound with a chlorine atom at the third position and a carboxylic acid group at the second position. This compound is a white to off-white crystalline solid with a melting point of approximately 131 degrees Celsius and a boiling point of 297.6 degrees Celsius . It is soluble in water and has various applications in synthetic organic chemistry and agriculture.
Aplicaciones Científicas De Investigación
3-Chloropicolinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid , is a pyridine derivative that has had the carboxylic acid (COOH) group replaced It’s known that picolinic acid, a related compound, has been shown to have a variety of possible impacts on the body when used alone in experimental settings, notably in regards to immune function and antibacterial activity .
Mode of Action
It’s known that picolinic acid’s antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral multiplication
Biochemical Pathways
It’s known that picolinic acid can increase interferon- (inf)-dependent nitric oxide synthase (nos) gene expression and promote expression of the macrophage inflammatory proteins (mip), hence boosting macrophage effector activities
Result of Action
3-Chloropicolinic acid, a crystallised solid that is off-white in colour, may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide . .
Action Environment
It’s known that the compound is a white solid that may dissolve in water , suggesting that its action could be influenced by factors such as temperature, pH, and the presence of water.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Chloropicolinic acid is a pyridine derivative that has had the carboxylic acid (COOH) group replaced . It has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction
Cellular Effects
It is known that it may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide
Molecular Mechanism
It is known that it is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloropicolinic acid can be synthesized through the hydrolysis of 3-chloro-2-dichloromethyl pyridine. The process involves adding sulfuric, nitric, or phosphoric acid to 3-chloro-2-(trichloromethyl) pyridine and heating the mixture at temperatures ranging from 20 degrees Celsius to 140 degrees Celsius for half an hour to two hours . Another method involves reacting picolinic acid with two to three moles of an alkaline reagent to form 3,5-dichloro-4-hydrazinopicolinic acid, which is then heated and made acidic using a mineral acid to extract 3-chloropicolinic acid .
Industrial Production Methods
Industrial production of 3-chloropicolinic acid typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of readily available and cost-effective raw materials is crucial to make the production economically viable .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include oxidized forms of the carboxylic acid group.
Reduction Reactions: Products include reduced forms of the carboxylic acid group.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxypyridine-2-carboxylic acid
- 4-Chloro-pyridine-2-carboxylic acid
- 5-Bromo-3-methoxypicolinic acid
- 6-Hydroxypyridine-2-carboxylic acid
Uniqueness
3-Chloropicolinic acid is unique due to the presence of a chlorine atom at the third position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic and industrial applications .
Propiedades
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-69-0 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















